Cas no 2034294-85-2 (N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide)

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic small-molecule compound featuring a triazole core linked to a fluorophenyl group and an isonicotinamide moiety with a methoxyethoxy side chain. This structure confers potential advantages in medicinal chemistry, including enhanced binding affinity and selectivity due to the fluorine substitution and triazole scaffold. The methoxyethoxy chain may improve solubility and pharmacokinetic properties. Its design suggests utility as an intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly for targeting enzymes or receptors where the triazole and fluorophenyl groups play a critical role. Further research is required to validate its biological activity and applications.
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide structure
2034294-85-2 structure
Product Name:N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
CAS No:2034294-85-2
MF:C18H18FN5O3
MW:371.365626811981
CID:6075496
PubChem ID:119100156
Update Time:2025-06-03

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
    • 2034294-85-2
    • N-{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(2-methoxyethoxy)pyridine-4-carboxamide
    • AKOS026689744
    • F6475-2972
    • N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide
    • Inchi: 1S/C18H18FN5O3/c1-26-8-9-27-17-10-13(6-7-20-17)18(25)21-11-16-23-22-12-24(16)15-4-2-14(19)3-5-15/h2-7,10,12H,8-9,11H2,1H3,(H,21,25)
    • InChI Key: VZSAOLTZWAGOKV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C=NN=C1CNC(C1C=CN=C(C=1)OCCOC)=O

Computed Properties

  • Exact Mass: 371.13936762g/mol
  • Monoisotopic Mass: 371.13936762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 91.2Ų

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6475-2972-2μmol
N-{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(2-methoxyethoxy)pyridine-4-carboxamide
2034294-85-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6475-2972-1mg
N-{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(2-methoxyethoxy)pyridine-4-carboxamide
2034294-85-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6475-2972-2mg
N-{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(2-methoxyethoxy)pyridine-4-carboxamide
2034294-85-2 90%+
2mg
$59.0 2023-05-17

Additional information on N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide

N-((4-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide: A Comprehensive Overview

The compound with CAS No. 2034294-85-2, known as N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The molecule's structure incorporates a triazole ring system, which is a common motif in medicinal chemistry due to its stability and versatility.

Recent studies have highlighted the importance of triazole-containing compounds in the development of novel therapeutic agents. The presence of the 1,2,4-triazole ring in this compound provides a platform for various functional groups to interact with biological targets. For instance, the isonicotinamide moiety is known to exhibit significant bioactivity, particularly in anti-inflammatory and anti-cancer drug discovery. Additionally, the fluorophenyl group enhances the molecule's lipophilicity, which is crucial for improving drug absorption and bioavailability.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies to optimize the yield and purity of the product. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the triazole ring while maintaining high stereochemical control. This approach not only improves efficiency but also reduces the environmental footprint of the synthesis process.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for developing treatments against chronic inflammatory diseases. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways without causing significant toxicity to healthy cells. Furthermore, its methoxyethoxy substituent contributes to its solubility in both aqueous and organic solvents, making it suitable for various drug delivery systems.

Beyond pharmacology, this compound has also been explored in materials science for its potential as a building block in supramolecular chemistry. The triazole ring's ability to form hydrogen bonds makes it an ideal component for constructing self-assembled nanostructures. Recent research has focused on utilizing this compound to create stimuli-responsive materials that can adapt to changes in environmental conditions such as temperature or pH levels.

The structural versatility of this compound is further evidenced by its ability to undergo various post-synthesis modifications. For example, researchers have successfully introduced additional functional groups to enhance its bioactivity or improve its pharmacokinetic properties. These modifications are typically achieved through targeted chemical reactions that preserve the integrity of the triazole ring while introducing new functionalities.

In conclusion, N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide represents a prime example of how modern organic chemistry can yield molecules with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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